1-Methyl-1-nitroso-3-[(3S,4S,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea
1-Methyl-1-nitroso-3-[(3S,4S,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea
Streptozocin is a unique antineoplastic agent used to treat metastatic pancreatic islet cell carcinoma. Streptozocin has been associated with a high rate of serum enzyme elevation during therapy and to rare instances of severe, clinically apparent acute liver injury.
Streptozocin, also known as zanosar, belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. Streptozocin is a drug which is used for the treatment of malignant neoplasms of pancreas (metastatic islet cell carcinoma). Streptozocin exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Streptozocin has been detected in multiple biofluids, such as urine and blood. Within the cell, streptozocin is primarily located in the cytoplasm. Streptozocin is formally rated as a possible carcinogen (by IARC 2B) and is also a potentially toxic compound.
Streptozocin is an N-nitrosourea that is an antibiotic produced by Streptomyces achromogenes. It is used as an antineoplastic agent and to induce diabetes in experimental animals. It has a role as an antineoplastic agent, an antimicrobial agent, a DNA synthesis inhibitor and a metabolite. It is a N-acylglucosamine and a member of N-nitrosoureas.
Streptozocin, also known as zanosar, belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. Streptozocin is a drug which is used for the treatment of malignant neoplasms of pancreas (metastatic islet cell carcinoma). Streptozocin exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Streptozocin has been detected in multiple biofluids, such as urine and blood. Within the cell, streptozocin is primarily located in the cytoplasm. Streptozocin is formally rated as a possible carcinogen (by IARC 2B) and is also a potentially toxic compound.
Streptozocin is an N-nitrosourea that is an antibiotic produced by Streptomyces achromogenes. It is used as an antineoplastic agent and to induce diabetes in experimental animals. It has a role as an antineoplastic agent, an antimicrobial agent, a DNA synthesis inhibitor and a metabolite. It is a N-acylglucosamine and a member of N-nitrosoureas.
Brand Name:
Vulcanchem
CAS No.:
18883-66-4
VCID:
VC0544009
InChI:
InChI=1S/C8H15N3O7/c1-11(10-18)8(17)9-4(2-12)6(15)7(16)5(14)3-13/h2,4-7,13-16H,3H2,1H3,(H,9,17)/t4-,5+,6+,7+/m0/s1
SMILES:
CN(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O
Molecular Formula:
C8H15N3O7
Molecular Weight:
265.22 g/mol
1-Methyl-1-nitroso-3-[(3S,4S,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea
CAS No.: 18883-66-4
Inhibitors
VCID: VC0544009
Molecular Formula: C8H15N3O7
Molecular Weight: 265.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 18883-66-4 |
---|---|
Product Name | 1-Methyl-1-nitroso-3-[(3S,4S,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea |
Molecular Formula | C8H15N3O7 |
Molecular Weight | 265.22 g/mol |
IUPAC Name | 1-methyl-1-nitroso-3-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea |
Standard InChI | InChI=1S/C8H15N3O7/c1-11(10-18)8(17)9-4(2-12)6(15)7(16)5(14)3-13/h2,4-7,13-16H,3H2,1H3,(H,9,17)/t4-,5+,6+,7+/m0/s1 |
Standard InChIKey | ZSJLQEPLLKMAKR-YDEIVXIUSA-N |
Isomeric SMILES | CN(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O)N=O |
SMILES | CN(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |
Canonical SMILES | CN(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |
Appearance | Solid powder |
Colorform | POINTED PLATELETS OR PRISMS FROM 95% ETHANOL PALE-YELLOW CRYSTALS Ivory-colored crystalline powde |
Melting Point | 239 °F (Decomposes) (NTP, 1992) 115 °C 115°C |
Physical Description | D-glucose, 2-deoxy-2-[[(methylnitrosoamino)-carbonyl]amino]- is an off-white powder. Melting point 115°C. Used as an anti-cancer drug. Carcinogenic. Solid |
Description | Streptozocin is a unique antineoplastic agent used to treat metastatic pancreatic islet cell carcinoma. Streptozocin has been associated with a high rate of serum enzyme elevation during therapy and to rare instances of severe, clinically apparent acute liver injury. Streptozocin, also known as zanosar, belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. Streptozocin is a drug which is used for the treatment of malignant neoplasms of pancreas (metastatic islet cell carcinoma). Streptozocin exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Streptozocin has been detected in multiple biofluids, such as urine and blood. Within the cell, streptozocin is primarily located in the cytoplasm. Streptozocin is formally rated as a possible carcinogen (by IARC 2B) and is also a potentially toxic compound. Streptozocin is an N-nitrosourea that is an antibiotic produced by Streptomyces achromogenes. It is used as an antineoplastic agent and to induce diabetes in experimental animals. It has a role as an antineoplastic agent, an antimicrobial agent, a DNA synthesis inhibitor and a metabolite. It is a N-acylglucosamine and a member of N-nitrosoureas. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | DECOMPOSES TO DIAZOMETHANE IN ALKALINE SOLN @ 0 °C. When stored as recommended, the powder for injection is stable for at least 3 years after the date of manufacture; when stored at room temperature, the powder for injection is stable for a least 1 year after the date of manufacture. |
Solubility | Soluble (NTP, 1992) 5070 mg/L SOL IN WATER, LOWER ALCOHOLS & KETONES. SLIGHTLY SOL IN POLAR ORG SOLVENTS; INSOL IN NON-POLAR ORGANIC SOLVENTS. 3.35e+01 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | U9889; U-9889; U 9889; NCI-C03167; NSC-85998; AI3-50821; NRRL 2697; STZ; SZC; SZN; streptozotocin. US brand name: Zanosar. |
Reference | 1. Rossini AA, Like AA, Chick WL, Appel MC, Cahill GF Jr. Studies of streptozotocin-induced insulitis and diabetes. Proc Natl Acad Sci U S A. 1977 Jun;74(6):2485-9. doi: 10.1073/pnas.74.6.2485. PMID: 142253; PMCID: PMC432197. 2. VAVRA JJ, DEBOER C, DIETZ A, HANKA LJ, SOKOLSKI WT. Streptozotocin, a new antibacterial antibiotic. Antibiot Annu. 1959-1960;7:230-5. PMID: 13841501. 3. Ng TL, Rohac R, Mitchell AJ, Boal AK, Balskus EP. An N-nitrosating metalloenzyme constructs the pharmacophore of streptozotocin. Nature. 2019 Feb;566(7742):94-99. doi: 10.1038/s41586-019-0894-z. Epub 2019 Feb 6. PMID: 30728519; PMCID: PMC6369591. 4. Costa M, Bernardi J, Fiuza T, Costa L, Brandão R, Pereira ME. N-acetylcysteine protects memory decline induced by streptozotocin in mice. Chem Biol Interact. 2016 Jun 25;253:10-7. doi: 10.1016/j.cbi.2016.04.026. Epub 2016 Apr 14. PMID: 27087133. 5. Mansford KR, Opie L. Comparison of metabolic abnormalities in diabetes mellitus induced by streptozotocin or by alloxan. Lancet. 1968 Mar 30;1(7544):670-1. doi: 10.1016/s0140-6736(68)92103-x. PMID: 4170654. |
PubChem Compound | 23615975 |
Last Modified | Nov 11 2021 |
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